1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-7-9-15(10-8-13)21-18(25)22-19-20-14(2)16(26-19)17(24)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQBLPOGIQWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated precursor.
Urea Formation: The final step involves the reaction of the thiazole-azepane intermediate with an isocyanate derivative to form the urea moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or azepane rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea has been explored for its potential therapeutic applications:
- Antimicrobial Activity: Research indicates that compounds with thiazole and urea functionalities exhibit significant antimicrobial properties. Studies have shown moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL .
- Anticancer Properties: The structural components suggest potential anticancer activity. Urea derivatives have been investigated for their ability to inhibit tumor cell proliferation. In vitro studies demonstrate that modifications to the thiazole and urea groups can enhance cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range .
Biological Research
The compound's interaction with biological systems is of significant interest:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, thiazole derivatives are known to modulate enzyme activity related to inflammation and cancer progression.
- Receptor Modulation: The azepane component may facilitate interactions with biological receptors, potentially influencing signaling pathways critical in various diseases .
Industrial Applications
The unique properties of this compound make it suitable for several industrial applications:
- Material Science: The compound can serve as a building block for synthesizing advanced materials with specific properties, including polymers and coatings.
- Catalyst Development: Its structural features may allow it to function as a catalyst or catalyst precursor in organic reactions, enhancing reaction efficiency and selectivity .
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Study : A study published in PubMed Central highlighted the efficacy of thiazole derivatives against bacterial strains, demonstrating the potential of similar compounds in clinical settings .
- Cancer Research : Research conducted by MDPI indicated that modifications to the urea structure significantly increased cytotoxicity against various cancer cell lines, showcasing the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several urea and thiazole derivatives. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The azepane-1-carbonyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., triazole in 8e or hydrazinyloxy in ME-3 ). This may enhance membrane permeability but reduce aqueous solubility.
- Melting Points : Thiazole/urea derivatives typically exhibit melting points between 145–160°C (e.g., 8e: 145–150°C ), suggesting similar thermal stability for the target compound.
Pharmacological Activity
- Antifungal Potential: Analog 8e demonstrated moderate antifungal activity against Candida albicans (MIC = 16 µg/mL) due to its triazole and difluorophenyl groups . The azepane substituent in the target compound may alter target binding (e.g., CYP51 inhibition) but requires empirical validation.
- The thiazole core in the target compound may offer distinct kinase selectivity.
Data Tables
Table 1: Physicochemical Comparison of Selected Analogs
Biological Activity
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological characteristics, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 392.9 g/mol. The presence of the azepane carbonyl group and thiazole ring contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties, making this compound a candidate for further studies in infectious diseases.
- Anticancer Potential : Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting potential anticancer activity.
- Anti-inflammatory Effects : The urea linkage may provide anti-inflammatory benefits, akin to other urea derivatives.
The biological effects of this compound are hypothesized to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial growth.
- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways critical for disease progression.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar thiazole derivatives against various bacterial strains. Results indicated significant inhibition zones, highlighting the potential of this class of compounds in treating infections.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
| 3 | P. aeruginosa | 18 |
Anticancer Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Anti-inflammatory Effects
Research into anti-inflammatory properties revealed that derivatives similar to this compound significantly reduced pro-inflammatory cytokines in cell cultures, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2: Introduction of the azepane-carbonyl group via amide coupling, using reagents like HATU or DCC in anhydrous dichloromethane .
- Step 3: Urea linkage formation between the thiazole intermediate and p-tolyl isocyanate, often catalyzed by triethylamine in THF at room temperature .
Validation: Monitor reaction progress via TLC and confirm purity through HPLC (>95%) and NMR spectroscopy.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
A combination of analytical techniques is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
